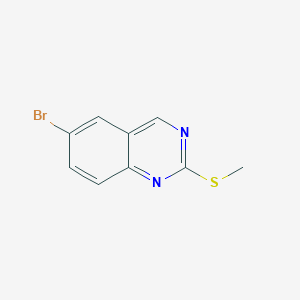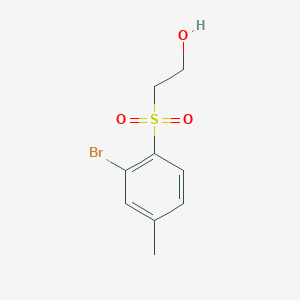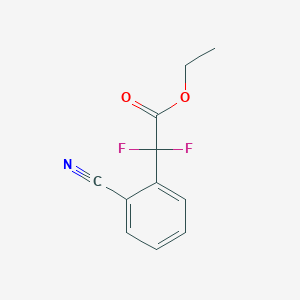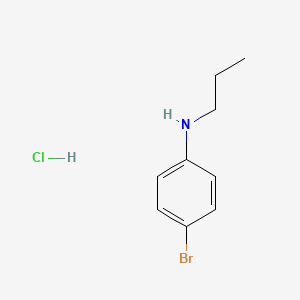
6-Bromo-2-(methylsulfanyl)quinazoline
Overview
Description
6-Bromo-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C9H7BrN2S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Quinazoline derivatives have drawn attention in synthesis and bioactivities research due to their significant biological activities . The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-(methylsulfanyl)quinazoline consists of a quinazoline core with a bromine atom at the 6th position and a methylsulfanyl group at the 2nd position .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis
The molecular weight of 6-Bromo-2-(methylsulfanyl)quinazoline is 255.14 g/mol. For more specific physical and chemical properties, further experimental data would be required.Scientific Research Applications
Medicinal Chemistry Anti-inflammatory Agents
Quinazoline derivatives, including those with a 6-bromo substitution, have been studied for their potential as anti-inflammatory agents. They have shown varying degrees of inhibition of inflammatory processes with a relatively good gastrointestinal (GI) safety profile, indicating their potential for development into therapeutic drugs .
Synthesis and Bioactivity Research
The synthesis of quinazoline derivatives is an active area of research due to their significant biological activities. These compounds are being investigated for various bioactivities, which could lead to the development of new medications or treatments .
Enzyme Inhibition Studies
Some quinazoline derivatives have been found to exhibit inhibitory activity against enzymes like α-glucosidase, which is relevant in the context of diabetes management. The study of these compounds can contribute to the understanding and development of enzyme inhibitors as therapeutic agents .
4. Design and Synthesis of Novel Compounds Research into quinazoline derivatives includes the design and synthesis of novel compounds with potential biological activities. This field explores the structural modification of quinazoline molecules to enhance their efficacy or reduce side effects .
Biological Evaluation and Drug Design
Quinazoline derivatives are evaluated for their biological activities, which informs drug design processes. The interactions between these compounds and biological targets such as enzymes are studied to optimize drug efficacy .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2-(methylsulfanyl)quinazoline are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in cellular function .
Mode of Action
6-Bromo-2-(methylsulfanyl)quinazoline interacts with its targets by inhibiting their function. Specifically, it has been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, 6-Bromo-2-(methylsulfanyl)quinazoline can alter gene expression within the cell .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-2-(methylsulfanyl)quinazoline are those involved in gene expression. By inhibiting histone methyltransferase and G9a-like protein, this compound can affect the methylation status of histones . This can lead to changes in the transcription of genes and, consequently, the production of proteins. The downstream effects of these changes can vary depending on the specific genes affected .
Result of Action
The molecular and cellular effects of 6-Bromo-2-(methylsulfanyl)quinazoline’s action are changes in gene expression. By inhibiting proteins involved in histone methylation, this compound can alter the transcription of genes . This can lead to changes in the cellular functions governed by these genes .
Safety and Hazards
Future Directions
Quinazoline derivatives, including 6-Bromo-2-(methylsulfanyl)quinazoline, have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research may focus on the development of novel quinazoline derivatives as potential therapeutic agents in various fields of biology, pesticides, and medicine .
properties
IUPAC Name |
6-bromo-2-methylsulfanylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDQRDTNWMJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(methylsulfanyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)


![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)



![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)

